molecular formula C22H22O B8318520 2,3-Bis(1-phenylethyl)phenol

2,3-Bis(1-phenylethyl)phenol

Cat. No. B8318520
M. Wt: 302.4 g/mol
InChI Key: ALEYBMUCCRAJEB-UHFFFAOYSA-N
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Patent
US04198531

Procedure details

A suspension of 188 parts of phenol, 125 parts of styrene and 5 parts of ion exchange resin is prepared in a stirred reactor at 80° C. and 1 bar pressure, the mixture being stirred at 700 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor 700 rpm. After 3 hours, 24.4 parts of phenol and 16.2 parts of styrene are introduced per hour at 80° C. and 1 bar pressure and correspondingly 40.6 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 2,840 parts (92% of theory, based on starting material II) of 4-(α-phenylethyl)-phenol of boiling point 136°-139° C./4 millibars are obtained, in addition to 155 parts (5% of theory, based on starting material II) of 2-(α-phenylethyl)-phenol and 47.2 parts (2% of theory, based on starting material II) of di-(α-phenylethyl)-phenol. The conversion is 59% of theory, based on phenol employed, or practically 100%, based on starting material II.
[Compound]
Name
188
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonated styrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:6]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)[CH2:1][CH2:2][CH2:3][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:10][CH2:9][CH3:8].[C:10]1([CH:9]([C:3]2[C:2]([CH:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH3:8])=[C:1]([OH:7])[CH:6]=[CH:5][CH:4]=2)[CH3:8])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
188
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
sulfonated styrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
1 bar pressure, the mixture being stirred at 700 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in a stirred reactor at 80° C.
STIRRING
Type
STIRRING
Details
The suspension is then stirred constantly in the reactor 700 rpm
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
1 bar pressure and correspondingly 40.6 parts per hour of suspension are filtered through a suction line
CUSTOM
Type
CUSTOM
Details
equipped with a metal
FILTRATION
Type
FILTRATION
Details
filter (pore diameter 10 micrometers)
DISTILLATION
Type
DISTILLATION
Details
are subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C=1C(=C(C=CC1)O)C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04198531

Procedure details

A suspension of 188 parts of phenol, 125 parts of styrene and 5 parts of ion exchange resin is prepared in a stirred reactor at 80° C. and 1 bar pressure, the mixture being stirred at 700 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor 700 rpm. After 3 hours, 24.4 parts of phenol and 16.2 parts of styrene are introduced per hour at 80° C. and 1 bar pressure and correspondingly 40.6 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 2,840 parts (92% of theory, based on starting material II) of 4-(α-phenylethyl)-phenol of boiling point 136°-139° C./4 millibars are obtained, in addition to 155 parts (5% of theory, based on starting material II) of 2-(α-phenylethyl)-phenol and 47.2 parts (2% of theory, based on starting material II) of di-(α-phenylethyl)-phenol. The conversion is 59% of theory, based on phenol employed, or practically 100%, based on starting material II.
[Compound]
Name
188
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonated styrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:6]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)[CH2:1][CH2:2][CH2:3][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:10][CH2:9][CH3:8].[C:10]1([CH:9]([C:3]2[C:2]([CH:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH3:8])=[C:1]([OH:7])[CH:6]=[CH:5][CH:4]=2)[CH3:8])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
188
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
sulfonated styrene divinylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
1 bar pressure, the mixture being stirred at 700 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in a stirred reactor at 80° C.
STIRRING
Type
STIRRING
Details
The suspension is then stirred constantly in the reactor 700 rpm
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
1 bar pressure and correspondingly 40.6 parts per hour of suspension are filtered through a suction line
CUSTOM
Type
CUSTOM
Details
equipped with a metal
FILTRATION
Type
FILTRATION
Details
filter (pore diameter 10 micrometers)
DISTILLATION
Type
DISTILLATION
Details
are subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C=1C(=C(C=CC1)O)C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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